1-(Bromomethyl)-1-pentylcyclopentane 1-(Bromomethyl)-1-pentylcyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18266117
InChI: InChI=1S/C11H21Br/c1-2-3-4-7-11(10-12)8-5-6-9-11/h2-10H2,1H3
SMILES:
Molecular Formula: C11H21Br
Molecular Weight: 233.19 g/mol

1-(Bromomethyl)-1-pentylcyclopentane

CAS No.:

Cat. No.: VC18266117

Molecular Formula: C11H21Br

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-pentylcyclopentane -

Specification

Molecular Formula C11H21Br
Molecular Weight 233.19 g/mol
IUPAC Name 1-(bromomethyl)-1-pentylcyclopentane
Standard InChI InChI=1S/C11H21Br/c1-2-3-4-7-11(10-12)8-5-6-9-11/h2-10H2,1H3
Standard InChI Key WDKWSLWTBLGKLQ-UHFFFAOYSA-N
Canonical SMILES CCCCCC1(CCCC1)CBr

Introduction

1-(Bromomethyl)-1-pentylcyclopentane is a synthetic organic compound belonging to the class of haloalkanes. It features a cyclopentane ring substituted with a bromomethyl group and a pentyl chain. The molecular formula of this compound is C11H21Br, and its molecular weight is approximately 233.19 g/mol . This compound is of interest due to its unique chemical structure and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

1-(Bromomethyl)-1-pentylcyclopentane can be synthesized through the bromination of 1-methyl-1-pentylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or a peroxide. This process proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

  • Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

  • Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.

Reaction TypeReagents and ConditionsMajor Products
Nucleophilic SubstitutionSodium hydroxide (NaOH) in aqueous or alcoholic solutionCorresponding alcohols, nitriles, or amines
Elimination ReactionsPotassium tert-butoxide (KOtBu) in tert-butanolAlkenes
OxidationPotassium permanganate (KMnO4) or chromium trioxide (CrO3)Aldehydes or carboxylic acids
ReductionLithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalystMethyl-substituted cyclopentane

Biological Activity and Research Findings

Research on 1-(Bromomethyl)-1-pentylcyclopentane has shown potential biological activities, particularly in inducing cytotoxic effects in certain cancer cell lines. In vitro studies have demonstrated significant reductions in cell viability at concentrations above 50 µM after 48 hours of exposure. Additionally, animal models have suggested neuroactive properties, with observable changes in behavior such as increased anxiety-like behaviors at higher doses.

Study TypeKey Findings
In Vitro StudiesInduces cytotoxic effects in cancer cell lines, with significant cell viability reduction at concentrations above 50 µM
Animal ModelsExhibits neuroactive properties, including increased anxiety-like behaviors at higher doses

Applications in Scientific Research

1-(Bromomethyl)-1-pentylcyclopentane is utilized in various fields of scientific research:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

  • Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

  • Material Science: Employed in the preparation of polymers and advanced materials.

  • Chemical Biology: Used in the study of enzyme mechanisms and protein modifications.

Given the limitations in available literature from diverse and reliable sources, further research is needed to fully explore the potential applications and biological effects of this compound.

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